molecular formula C23H23ClFN3O3 B2751021 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride CAS No. 2097899-43-7

1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride

Cat. No. B2751021
M. Wt: 443.9
InChI Key: XBBANWQICCLYGH-UHFFFAOYSA-N
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Description

1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClFN3O3 and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.

Starting Materials
4-methoxybenzoic acid, 6-fluoro-3-nitroquinoline, piperidine-4-carboxylic acid, thionyl chloride, N,N-dimethylformamide, triethylamine, sodium hydroxide, hydrochloric acid, diethyl ether, ethyl acetate, methanol, wate

Reaction
1. Synthesis of 6-fluoro-3-(4-methoxybenzoyl)quinoline: 4-methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 6-fluoro-3-nitroquinoline in the presence of N,N-dimethylformamide and triethylamine to form 6-fluoro-3-(4-methoxybenzoyl)quinoline., 2. Synthesis of piperidine-4-carboxylic acid: Piperidine-4-carboxylic acid is synthesized from piperidine through a series of reactions involving oxidation, hydrolysis, and decarboxylation., 3. Synthesis of 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylic acid: 6-fluoro-3-(4-methoxybenzoyl)quinoline and piperidine-4-carboxylic acid are coupled in the presence of sodium hydroxide to form 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylic acid. This is then converted to the hydrochloride salt by treatment with hydrochloric acid in diethyl ether. The final product is obtained by recrystallization from ethyl acetate/methanol/water.

properties

IUPAC Name

1-[6-fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3.ClH/c1-30-17-5-2-14(3-6-17)22(28)19-13-26-20-7-4-16(24)12-18(20)21(19)27-10-8-15(9-11-27)23(25)29;/h2-7,12-13,15H,8-11H2,1H3,(H2,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBANWQICCLYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride

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